Selective 4-tert-Butoxy-4H-pyran Formation
When treated with potassium tert-butoxide (KOt-Bu) and 18-crown-6, 3-bromo-4H-pyran yields 4-tert-butoxy-4H-pyran as the only discernible product [1]. This high selectivity is a critical differentiator, as the presence of other potential trapping agents (styrene or furan) did not alter the product outcome [1]. This indicates the generation of a specific reactive intermediate, likely a 4H-pyran-3,4-didehydro species [1].
| Evidence Dimension | Product Selectivity |
|---|---|
| Target Compound Data | Exclusive formation of 4-tert-butoxy-4H-pyran |
| Comparator Or Baseline | N/A (Reaction outcome in the presence of styrene or furan as potential trapping agents) |
| Quantified Difference | No other discernible product detected; reaction outcome unchanged by the presence of alternative trapping agents |
| Conditions | Reaction with potassium tert-butoxide (KOt-Bu)/18-crown-6 |
Why This Matters
This evidence provides a strong, albeit qualitative, rationale for procuring 3-Bromo-4H-pyran when the synthetic objective is the generation and functionalization of a specific 4H-pyran-based reactive intermediate.
- [1] Academia.edu. (2016). Viability of aromatic all-pnictogen anions. View Source
